1,1'-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]
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Overview
Description
1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] is an organic compound with a complex structure that includes phenyl and phenoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-dibromobenzene with phenoxyphenylacetyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl and phenoxy groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles like bromine or nitronium ion in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,3-Diacetylbenzene
- 1,3-Phenylenebismaleimide
- 1,1’-(1,4-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione]
Uniqueness
1,1’-(1,3-Phenylene)bis[(4-phenoxyphenyl)ethane-1,2-dione] is unique due to its specific arrangement of phenyl and phenoxy groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in materials science and pharmaceuticals.
Properties
CAS No. |
52584-20-0 |
---|---|
Molecular Formula |
C34H22O6 |
Molecular Weight |
526.5 g/mol |
IUPAC Name |
1-[3-[2-oxo-2-(4-phenoxyphenyl)acetyl]phenyl]-2-(4-phenoxyphenyl)ethane-1,2-dione |
InChI |
InChI=1S/C34H22O6/c35-31(23-14-18-29(19-15-23)39-27-10-3-1-4-11-27)33(37)25-8-7-9-26(22-25)34(38)32(36)24-16-20-30(21-17-24)40-28-12-5-2-6-13-28/h1-22H |
InChI Key |
DUQZPRDKOFQUSA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C(=O)C3=CC(=CC=C3)C(=O)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Origin of Product |
United States |
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